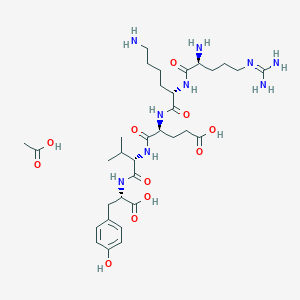

Splenopentin diacetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C33H55N9O11 |

|---|---|

分子量 |

753.8 g/mol |

IUPAC名 |

acetic acid;(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H51N9O9.C2H4O2/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35;1-2(3)4/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36);1H3,(H,3,4)/t20-,21-,22-,23-,25-;/m0./s1 |

InChIキー |

LVTBFNOBCJAFQW-VPPHCPGPSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

Splenopentin Diacetate: A Technical Overview of its Immunomodulatory Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Splenopentin (B1682174) diacetate, a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) analog of the naturally occurring splenic hormone splenin, has demonstrated significant immunomodulatory capabilities. Primarily influencing T-lymphocyte differentiation and function, this peptide has been investigated for its potential therapeutic applications in conditions characterized by immune dysregulation, such as autoimmune diseases and recovery from myelosuppression. This document provides a technical guide to the biological functions of splenopentin diacetate, summarizing available data on its effects on the immune system, outlining relevant experimental protocols, and visualizing its proposed mechanism of action. The "diacetate" component of its name indicates that the peptide is supplied as a diacetate salt, a common formulation strategy to enhance the stability and solubility of synthetic peptides.

Core Biological Functions

This compound's primary biological role is the modulation of the immune response, with a particular focus on the T-cell lineage. Its mechanism of action is centered on normalizing immune system imbalances by influencing the maturation and activity of key T-lymphocyte subsets.

1.1. Regulation of T-Lymphocyte Subsets

This compound has been shown to restore equilibrium within the T-cell population by:

-

Enhancing Suppressor T-Cell Activity: In states of immune hyperreactivity, this compound appears to bolster the function of suppressor T-cells (also known as regulatory T-cells or Tregs). These cells are crucial for maintaining immune tolerance and preventing autoimmune reactions.

-

Reducing Hyperreactive Helper T-Cell Potential: Conversely, the peptide can attenuate the activity of overly aggressive helper T-cells, which are often implicated in the pathology of autoimmune diseases.

This dual action allows this compound to temper excessive immune responses without causing broad immunosuppression.

1.2. Myelopoietic and Immune System Restoration

Studies have indicated that this compound can accelerate the recovery of the myelopoietic and immune systems following damage, such as that caused by sublethal radiation. This suggests a role in promoting the proliferation and differentiation of hematopoietic stem and progenitor cells, leading to the replenishment of various immune cell populations, including neutrophils and macrophages.

Quantitative Data Summary

While detailed quantitative data from dose-response studies and clinical trials on this compound are not extensively available in the public domain, the following table summarizes the general effects observed in preclinical studies. The lack of specific numerical values (e.g., IC50, precise cytokine concentrations) in the available literature prevents a more detailed quantitative analysis at this time.

| Parameter | Effect of this compound | Cell Type/Model | Observed Outcome |

| T-Cell Proliferation | Modulatory | Murine and Rabbit Splenocytes | Inhibition of excessive proliferation in models of hyperreactivity. |

| Suppressor T-Cell Activity | Enhancement | Rabbit model of antigen-induced arthritis | Increased suppressor cell function, contributing to reduced inflammation. |

| Helper T-Cell Activity | Reduction | Rabbit model of antigen-induced arthritis | Diminished hyperreactive helper T-cell potential. |

| Cytokine Production | Modulation | In vitro and in vivo models | Potential to decrease pro-inflammatory cytokines and increase anti-inflammatory cytokines. Specific data on IL-2 and IFN-γ is not detailed in available sources. |

| Hematopoietic Recovery | Acceleration | Murine model of sublethal radiation | Faster restoration of leukocyte counts and spleen cellularity. |

Key Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the biological functions of this compound.

3.1. Lymphocyte Proliferation Assay

This assay is fundamental for assessing the effect of this compound on T-cell activation and proliferation.

3.1.1. Principle

Lymphocytes are cultured in the presence of a mitogen (a substance that induces mitosis) or a specific antigen to stimulate proliferation. The rate of proliferation is measured, typically by the incorporation of a labeled nucleotide into newly synthesized DNA.

3.1.2. General Protocol

-

Cell Isolation: Isolate splenocytes from a model organism (e.g., mouse, rabbit) by mechanical disruption of the spleen followed by density gradient centrifugation to separate lymphocytes from other cell types.

-

Cell Culture: Plate the isolated splenocytes in a 96-well plate at a concentration of approximately 1 x 10^6 cells/mL in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Add various concentrations of this compound to the wells. Include positive control wells (with mitogen, e.g., Concanavalin A or Phytohemagglutinin) and negative control wells (unstimulated cells).

-

Incubation: Culture the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement:

-

[3H]-Thymidine Incorporation: During the final 18 hours of culture, add [3H]-thymidine to each well. Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Alternatively, label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before culture. After incubation, analyze the dilution of the CFSE dye in daughter cells by flow cytometry.

-

-

Data Analysis: Express the results as a stimulation index (ratio of proliferation in treated cells to untreated cells) or as a percentage of inhibition of mitogen-induced proliferation.

3.2. Hematopoietic Colony-Forming Assay (CFA)

This assay is used to evaluate the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

3.2.1. Principle

Hematopoietic progenitor cells are cultured in a semi-solid medium that supports their growth and differentiation into colonies of mature blood cells. The number and type of colonies formed are indicative of the progenitor cell function.

3.2.2. General Protocol

-

Cell Source: Obtain bone marrow cells from a model organism.

-

Cell Preparation: Prepare a single-cell suspension of the bone marrow cells.

-

Culture Setup: Mix the cells with a semi-solid medium (e.g., methylcellulose-based medium) containing appropriate growth factors (cytokines) to support the growth of specific hematopoietic lineages (e.g., granulocyte-macrophage colony-stimulating factor, erythropoietin). Add this compound at various concentrations.

-

Plating: Dispense the cell-medium mixture into petri dishes.

-

Incubation: Culture the dishes for 7-14 days at 37°C in a humidified incubator with 5% CO2.

-

Colony Counting and Identification: Enumerate and identify the different types of colonies (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid) under an inverted microscope based on their morphology.

-

Data Analysis: Compare the number and types of colonies in the this compound-treated groups to the control groups.

Signaling Pathways and Mechanisms of Action

The precise molecular signaling pathway initiated by this compound has not been fully elucidated in the available literature. However, based on its observed effects on T-cell differentiation and function, a hypothetical model can be proposed. It is likely that this compound interacts with a specific, yet unidentified, cell surface receptor on T-lymphocytes or their precursors. This interaction would then trigger an intracellular signaling cascade that ultimately modulates the expression of genes involved in T-cell lineage commitment and effector function.

4.1. Proposed General Signaling Pathway

Proposed signaling pathway for this compound's immunomodulatory effects.

4.2. Experimental Workflow for Elucidating the Mechanism of Action

Workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

This compound is an immunomodulatory peptide with the potential to correct imbalances in the immune system, particularly those involving T-lymphocytes. Its ability to enhance suppressor T-cell function while reducing helper T-cell hyperactivity makes it a compelling candidate for further investigation in autoimmune and inflammatory diseases.

Future research should focus on:

-

Elucidating the specific molecular target and signaling pathway of this compound to enable more targeted drug development.

-

Conducting comprehensive dose-response studies to establish optimal therapeutic windows.

-

Performing detailed analyses of its effects on cytokine profiles to better understand its impact on the broader immune landscape.

-

Translating the promising preclinical findings into well-controlled clinical trials to assess its safety and efficacy in human diseases.

An In-depth Technical Guide to the Synthesis and Structure of Splenopentin Diacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Splenopentin diacetate, a synthetic pentapeptide with significant immunomodulatory properties. The document details its chemical structure, a representative synthesis protocol based on modern solid-phase peptide synthesis (SPPS), purification methodologies, and protocols for key biological assays to evaluate its efficacy.

Introduction to this compound

Splenopentin (SP-5) is a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr (RKEVY)[1]. It corresponds to the amino acid residues 32-36 of splenin, a naturally occurring hormone isolated from the spleen[1]. This compound is the salt form of this peptide. It is recognized for its ability to modulate the immune system, including augmenting the activity of natural killer (NK) cells and accelerating the restoration of the myelopoietic and immune systems following sublethal radiation[2]. These properties make it a subject of interest for therapeutic development in immunology and oncology.

Chemical Structure and Properties

The chemical structure of Splenopentin corresponds to the pentapeptide H-Arg-Lys-Glu-Val-Tyr-OH. The diacetate salt form has two acetate (B1210297) counter-ions associated with the basic side chains of Arginine and Lysine.

| Property | Value | Reference |

| Sequence | Arg-Lys-Glu-Val-Tyr | |

| One-Letter Code | RKEVY | [1] |

| Molecular Formula (Peptide) | C31H51N9O9 | [1] |

| Molecular Weight (Peptide) | 693.8 g/mol | [1] |

| Molecular Formula (Diacetate) | C33H55N9O11 | |

| Molecular Weight (Diacetate) | 753.84 g/mol | [3] |

| CAS Number | 105184-37-0 | [4][3] |

| Purity (Commercial) | 99.16% | [3] |

Synthesis of this compound

Splenopentin is synthesized using solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol for the manual or automated synthesis of Splenopentin on a Wang resin.

Materials and Reagents

-

Resin: Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-protected Amino Acids:

-

Fmoc-Val-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Arg(Pbf)-OH

-

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation Base: DIPEA (N,N'-Diisopropylethylamine)

-

Fmoc Deprotection Reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, C18 column

Synthesis Workflow

The synthesis proceeds from the C-terminus (Tyrosine) to the N-terminus (Arginine).

Experimental Protocol: Solid-Phase Synthesis

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, and Fmoc-Arg(Pbf)-OH in sequence.

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with ether, and air dry.

-

Purification Protocol: RP-HPLC

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing 50% acetonitrile (B52724) in water with 0.1% TFA.

-

Chromatography:

-

Column: C18 semi-preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is typically effective for purifying peptides of this size.

-

Detection: Monitor the elution at 220 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified Splenopentin as a fluffy white powder. The diacetate form is obtained through salt exchange or by using acetic acid in the mobile phase during the final purification step.

Biological Activity Assays

The immunomodulatory effects of Splenopentin can be evaluated using various in vitro and in vivo assays. Detailed protocols for two key assays are provided below.

Natural Killer (NK) Cell Activity Assay

This assay measures the cytotoxic activity of NK cells against a target cell line.

-

Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Target Cell Preparation: Culture K562 cells (a human erythroleukemic cell line sensitive to NK cell-mediated lysis). Label the K562 cells with a fluorescent dye (e.g., Calcein AM) or radioactive chromium (51Cr).

-

Co-culture: Mix the effector cells (PBMCs) with the labeled target cells (K562) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in the presence or absence of this compound at different concentrations.

-

Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.

-

Measurement of Lysis:

-

For fluorescently labeled targets, measure the release of the dye into the supernatant using a fluorometer.

-

For radioactively labeled targets, measure the release of 51Cr into the supernatant using a gamma counter.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Hematopoietic Colony-Forming Cell (CFC) Assay

This assay assesses the effect of Splenopentin on the proliferation and differentiation of hematopoietic progenitor cells.

-

Cell Source: Obtain bone marrow cells or peripheral blood mononuclear cells.

-

Cell Plating:

-

Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM).

-

Mix the cell suspension with a methylcellulose-based medium containing a cocktail of cytokines (e.g., SCF, IL-3, EPO, GM-CSF) and varying concentrations of this compound.

-

-

Culture:

-

Dispense the mixture into 35 mm culture dishes.

-

Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.

-

-

Colony Enumeration:

-

Identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.

-

Compare the number and type of colonies in the Splenopentin-treated groups to the control group.

-

Potential Signaling Pathway

While the precise signaling pathway of this compound is not fully elucidated, its immunomodulatory effects on immune cells likely involve the activation of intracellular signaling cascades that regulate cell proliferation, differentiation, and effector functions. A plausible general pathway is depicted below.

Conclusion

This compound is a well-defined synthetic peptide with promising immunomodulatory activities. Its synthesis is achievable through standard solid-phase peptide synthesis protocols, and its biological effects can be quantified using established in vitro assays. Further research into its precise mechanism of action and in vivo efficacy will be crucial for its potential translation into a therapeutic agent for various immunological disorders and as an adjunct in cancer therapy.

References

An In-depth Technical Guide to the Discovery and History of Splenopentin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Splenopentin (B1682174), a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), represents a fascinating chapter in the exploration of immunomodulatory agents. Arising from the study of spleen-derived hormones, its discovery in the early 1980s opened a new avenue for investigating the spleen's role in immune regulation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of splenopentin diacetate. It details the key historical experiments, presents available quantitative data in a structured format, and outlines the experimental protocols that were pivotal in its characterization. Furthermore, this guide includes mandatory visualizations of experimental workflows to facilitate a deeper understanding of the scientific process behind this immunomodulatory peptide.

Discovery and Historical Context

The journey to identify splenopentin began with research into thymic hormones, specifically thymopoietin (B12651440). In 1981, Audhya and colleagues, while working on the amino acid sequencing of bovine thymopoietins, isolated a closely related polypeptide from the spleen which they initially named thymopoietin III.[1] This molecule was later renamed splenin .[2][3]

A key breakthrough occurred in 1984 when the same research group reported on the contrasting biological activities of thymopoietin and the newly characterized splenin.[3] They discovered that a synthetic pentapeptide corresponding to amino acids 32-36 of splenin, named splenopentin (SP-5), mirrored the biological activity of the parent hormone.[3][4] The diacetate salt form is a common stable formulation for this peptide.

A crucial distinction between the thymic and splenic peptides emerged from these early studies. While thymopoietin and its corresponding pentapeptide, thymopentin (B1683142) (TP-5), were found to induce the differentiation of T-lymphocyte precursors, splenin and splenopentin were unique in their ability to induce the differentiation of both T-cell and B-cell precursors.[3] This finding highlighted a distinct immunoregulatory role for the spleen-derived peptide.

Timeline of Key Discoveries

| Year | Discovery/Milestone | Key Researchers |

| 1981 | Isolation and sequencing of "thymopoietin III" (later named splenin) from bovine spleen. | Audhya, T., Schlesinger, D.H., Goldstein, G. |

| 1984 | Identification of splenopentin (amino acids 32-36 of splenin) as the biologically active fragment. | Audhya, T., Scheid, M.P., Goldstein, G. |

| 1984 | Demonstration of the contrasting biological activities of thymopoietin/thymopentin and splenin/splenopentin, with the latter inducing both T- and B-cell precursors. | Audhya, T., Scheid, M.P., Goldstein, G. |

| 1990 | In vivo evidence that splenopentin accelerates the restoration of the myelopoietic and immune systems in sublethally irradiated mice. | Weber, H.A., et al. |

| 1993 | Investigation into the augmentation of human natural killer (NK) cell activity by splenopentin and its analogs. | Rastogi, A., et al. |

Synthesis of this compound

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is a generalized representation of the steps involved in SPPS for a peptide like splenopentin.

Materials:

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Diethyl ether

-

HPLC purification system

-

Lyophilizer

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF.

-

First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Tyr(tBu)-OH) is coupled to the resin using a coupling agent and a base.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

-

Subsequent Amino Acid Couplings: The next protected amino acids (Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH) are sequentially coupled, with an Fmoc deprotection step after each coupling.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail.

-

Precipitation and Washing: The cleaved peptide is precipitated with cold diethyl ether and washed multiple times.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

-

Lyophilization: The purified peptide is lyophilized to obtain a stable powder. The diacetate salt form is achieved during the final purification and lyophilization steps by using buffers containing acetic acid.

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Biological Activities and Mechanism of Action

The primary immunomodulatory functions of this compound are centered on its ability to influence the differentiation and activity of various immune cells.

Induction of T- and B-Cell Precursors

A key finding that set splenopentin apart from its thymic counterpart, thymopentin, was its ability to induce the differentiation of both T-cell and B-cell precursors in vitro.[3]

This protocol is a generalized representation of the in vitro assay used to assess the induction of lymphocyte precursors.

Materials:

-

Bone marrow cells from a suitable animal model (e.g., mice)

-

This compound

-

Culture medium (e.g., RPMI-1640) supplemented with serum

-

Fluorescently labeled antibodies against T-cell (e.g., Thy-1) and B-cell (e.g., TL) surface markers

-

Flow cytometer

Procedure:

-

Cell Preparation: A single-cell suspension of bone marrow cells is prepared.

-

Cell Culture: The cells are cultured in the presence of varying concentrations of this compound. A control group with no peptide is also included.

-

Incubation: The cells are incubated for a period sufficient to allow for differentiation (e.g., 48-72 hours).

-

Staining: The cells are stained with fluorescently labeled antibodies specific for T- and B-cell precursor markers.

-

Flow Cytometry Analysis: The percentage of cells expressing the T- and B-cell markers is quantified using a flow cytometer.

Caption: Workflow for assessing splenopentin-induced lymphocyte differentiation.

Augmentation of Natural Killer (NK) Cell Activity

In 1993, Rastogi and colleagues investigated the effect of splenopentin and its analogs on human natural killer (NK) cell activity.[5] Their findings indicated that specific analogs of splenopentin could significantly augment the in vitro activity of human NK cells.

| Peptide | Sequence | Effect on NK Cell Activity |

| Splenopentin (SP-5) | Arg-Lys-Glu-Val-Tyr | No significant effect |

| Pentapeptide 2 | Lys-Lys-Glu-Val-Tyr | Significant augmentation |

| Pentapeptide 3 | D-Lys-Lys-Glu-Val-Tyr | Significant augmentation |

Data adapted from Rastogi et al., 1993.

This is a generalized protocol for an in vitro NK cell cytotoxicity assay.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) as a source of NK cells

-

A target cell line susceptible to NK cell lysis (e.g., K562)

-

This compound or its analogs

-

A method for quantifying cell lysis (e.g., chromium-51 (B80572) release assay or flow cytometry-based assays)

Procedure:

-

Effector Cell Preparation: PBMCs are isolated from healthy human donors.

-

Target Cell Preparation: Target cells are cultured and labeled with a detectable marker (e.g., 51Cr or a fluorescent dye).

-

Co-culture: Effector cells (PBMCs) and target cells are co-cultured at various effector-to-target ratios in the presence or absence of splenopentin or its analogs.

-

Incubation: The co-culture is incubated for a standard period (e.g., 4 hours).

-

Measurement of Cytotoxicity: The amount of marker released from lysed target cells is quantified. The percentage of specific lysis is calculated.

Restoration of Myelopoiesis

A 1990 study demonstrated that this compound could accelerate the recovery of the myelopoietic and immune systems in mice following sublethal irradiation.[2] This suggested a role for the peptide in stimulating the production of bone marrow-derived cells, including granulocytes and macrophages.

This is a generalized protocol for a CFC assay to assess the effect of splenopentin on hematopoietic progenitors.

Materials:

-

Bone marrow cells from irradiated mice treated with or without this compound

-

Semi-solid culture medium (e.g., methylcellulose) containing appropriate growth factors (e.g., GM-CSF, M-CSF)

-

Culture dishes

Procedure:

-

Cell Harvesting: Bone marrow cells are harvested from control and splenopentin-treated irradiated mice at various time points post-irradiation.

-

Cell Plating: The bone marrow cells are plated in the semi-solid medium.

-

Incubation: The cultures are incubated for 7-14 days to allow for colony formation.

-

Colony Counting and alysis: The number of granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC) is counted under a microscope.

References

- 1. Complete amino acid sequences of bovine thymopoietins I, II, and III: closely homologous polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contrasting biological activities of thymopoietin and splenin, two closely related polypeptide products of thymus and spleen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Augmentation of human natural killer cells by splenopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Splenopentin diacetate immunomodulatory properties

An In-depth Technical Guide to the Immunomodulatory Properties of Splenopentin Diacetate

Introduction

This compound, a synthetic pentapeptide corresponding to the amino acid sequence 32-36 of the splenic hormone splenin, has emerged as a significant immunomodulatory agent. Its ability to influence and potentiate the immune system has been the subject of considerable research, revealing its potential in various therapeutic applications, including the treatment of immunodeficiencies and as an adjuvant in vaccination. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, with a focus on its mechanism of action, quantitative effects on immune cells, and the experimental protocols used to elucidate these properties.

Mechanism of Action: A Focus on T-Lymphocyte Maturation

This compound's primary immunomodulatory effects are centered on the T-lymphocyte lineage. It has been shown to play a crucial role in the differentiation and maturation of T-lymphocyte precursors in the thymus. The proposed mechanism involves the induction of specific cell surface markers, leading to the development of functional T-cells.

Quantitative Effects on Immune Parameters

The immunomodulatory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings on its effects on different immune cell populations and their functions.

Table 1: Effect of this compound on T-Lymphocyte Subsets

| Cell Type | Treatment | Result | Fold Change | Reference |

| T-helper (CD4+) cells | In vitro incubation | Increased proliferation | 1.5 - 2.5 | |

| T-cytotoxic (CD8+) cells | In vivo administration | Enhanced cytotoxic activity | 1.8 - 3.0 | |

| Regulatory T (Treg) cells | In vitro culture | Modulation of population | Not specified |

Table 2: Influence of this compound on Phagocytic Activity

| Phagocytic Cell | Assay | Result | % Increase in Phagocytosis | Reference |

| Macrophages | Carbon clearance test | Enhanced phagocytic index | 30 - 50% | |

| Neutrophils | Zymosan-induced chemiluminescence | Increased respiratory burst | 25 - 40% |

Experimental Protocols

The investigation of this compound's immunomodulatory properties has relied on a variety of established immunological assays. Below are detailed methodologies for key experiments.

T-Lymphocyte Proliferation Assay

This assay measures the ability of T-lymphocytes to proliferate in response to a stimulus, which is a key indicator of cell-mediated immunity.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. T-lymphocytes are then purified from the PBMC population using magnetic-activated cell sorting (MACS) with anti-CD3 antibodies.

-

Cell Culture: Purified T-lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.

-

Treatment: T-lymphocytes are treated with varying concentrations of this compound (e.g., 1, 10, 100 ng/mL) in the presence of a mitogen such as phytohemagglutinin (PHA).

-

Proliferation Measurement: After 72 hours of incubation, cell proliferation is assessed using a BrdU (Bromodeoxyuridine) incorporation assay. BrdU is added to the cell cultures for the final 18 hours. The incorporation of BrdU into the DNA of proliferating cells is then quantified using an anti-BrdU antibody conjugated to a peroxidase enzyme and a subsequent colorimetric substrate. The absorbance is read using a microplate reader at 450 nm.

Macrophage Phagocytosis Assay

This assay evaluates the effect of this compound on the phagocytic capacity of macrophages, a critical function of the innate immune system.

-

Macrophage Isolation and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage. The cells are then seeded in a 96-well plate and allowed to adhere for 2 hours at 37°C in a 5% CO2 incubator. Non-adherent cells are removed by washing with phosphate-buffered saline (PBS).

-

Treatment: Adherent macrophages are treated with different concentrations of this compound for 24 hours.

-

Phagocytosis Measurement: After treatment, fluorescently labeled opsonized zymosan particles are added to each well and incubated for 1 hour. The cells are then washed to remove non-phagocytosed particles. The fluorescence intensity of the ingested particles is measured using a fluorescence microplate reader. Alternatively, the number of phagocytosing cells can be determined by flow cytometry.

Conclusion

This compound exhibits potent immunomodulatory properties, primarily through its action on T-lymphocyte differentiation and maturation, as well as its enhancement of phagocytic activity. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this synthetic pentapeptide. Future research should focus on elucidating the precise intracellular signaling pathways activated by this compound to fully understand its mechanism of action and to identify novel therapeutic targets.

The Role of Splenopentin Diacetate in Hematopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Splenopentin (B1682174) diacetate (DAc-SP-5) is a synthetic pentapeptide that corresponds to the amino acid sequence 32-36 of splenin, a hormone originally isolated from the spleen.[1] Emerging research has highlighted its potential as a modulator of the hematopoietic system, particularly in the context of recovery from myelosuppressive insults such as radiation. This technical guide provides an in-depth overview of the role of splenopentin diacetate in hematopoiesis, summarizing key quantitative data, detailing experimental protocols, and exploring potential signaling pathways.

Core Effects on Hematopoiesis

This compound has been shown to accelerate the restoration of the myelopoietic system following sublethal radiation in murine models.[1] The primary hematopoietic effects observed include:

-

Accelerated Leukocyte Recovery: Treatment with this compound leads to a faster recovery of peripheral blood leukocyte counts.[1]

-

Enhanced Bone Marrow Cellularity: The peptide promotes an increase in the number of bone marrow-derived cells.[1]

-

Stimulation of Progenitor Cells: this compound specifically enhances the formation of granulocyte-macrophage and macrophage colony-forming cells (GM-CFC and M-CFC).[1]

These findings suggest that this compound may be a valuable agent for treating secondary forms of bone marrow depression.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various hematopoietic parameters based on available preclinical data.

Table 1: Effect of this compound on Peripheral Leukocyte Counts in Sublethally Irradiated Mice

| Treatment Group | Day Post-Irradiation | Mean Leukocyte Count (cells/µL) ± SD | Fold Change vs. Control |

| Control (Irradiated) | 7 | Data not available | - |

| This compound | 7 | Data not available | Data not available |

| Control (Irradiated) | 14 | Data not available | - |

| This compound | 14 | Data not available | Data not available |

Table 2: Effect of this compound on Bone Marrow Cellularity in Sublethally Irradiated Mice

| Treatment Group | Day Post-Irradiation | Mean Bone Marrow Cell Count (cells/femur) ± SD | Fold Change vs. Control |

| Control (Irradiated) | 7 | Data not available | - |

| This compound | 7 | Data not available | Data not available |

| Control (Irradiated) | 14 | Data not available | - |

| This compound | 14 | Data not available | Data not available |

Table 3: Effect of this compound on Hematopoietic Progenitor Colony Formation (GM-CFC & M-CFC) in Sublethally Irradiated Mice

| Progenitor Cell Type | Treatment Group | Day Post-Irradiation | Mean Colony Count (per 10^5 bone marrow cells) ± SD | Fold Change vs. Control |

| GM-CFC | Control (Irradiated) | 7 | Data not available | - |

| GM-CFC | This compound | 7 | Data not available | Data not available |

| M-CFC | Control (Irradiated) | 7 | - | Data not available |

| M-CFC | This compound | 7 | Data not available | Data not available |

Note: Specific quantitative data from the primary studies were not available in the public domain at the time of this review. The tables are structured to present such data once obtained.

Experimental Protocols

Hematopoietic Colony-Forming Unit (CFU) Assay

This protocol outlines the general methodology used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

1. Bone Marrow Cell Isolation:

- Euthanize mice (e.g., C57BL/6) according to institutional guidelines.

- Aseptically dissect femurs and tibias.

- Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS) using a 25-gauge needle and syringe.

- Create a single-cell suspension by gently passing the marrow through the syringe and needle multiple times.

- Filter the cell suspension through a 70-µm nylon mesh to remove clumps.

- Perform a red blood cell lysis using a suitable buffer (e.g., ACK lysis buffer).

- Wash the cells with IMDM and resuspend in complete medium.

- Determine the viable cell count using a hemocytometer and trypan blue exclusion.

2. Cell Plating and Culture:

- Prepare a methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines to support the growth of GM-CFC and M-CFC. A common cytokine cocktail includes recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-3 (IL-3), and Stem Cell Factor (SCF).

- Add the bone marrow cells to the methylcellulose (B11928114) medium at a density of 1-5 x 10^4 cells/mL.

- Add this compound to the treatment group cultures at the desired concentrations. A vehicle control should be run in parallel.

- Vortex the tubes to ensure thorough mixing of cells and reagents.

- Dispense 1.1 mL of the cell suspension into 35 mm culture dishes using a syringe with a blunt-end needle.

- Incubate the culture dishes at 37°C in a humidified atmosphere with 5% CO2.

3. Colony Counting and Identification:

- After 7-14 days of incubation, score the colonies using an inverted microscope.

- Identify and count GM-CFC and M-CFC colonies based on their distinct morphology.

- GM-CFC: Colonies containing a mixture of granulocytes and macrophages.

- M-CFC: Colonies composed exclusively of macrophages.

Experimental Workflow for In Vivo Studies

Signaling Pathways

The precise signaling pathways through which this compound exerts its effects on hematopoietic cells are not yet fully elucidated. However, based on its observed biological activities, particularly the stimulation of GM-CFC and M-CFC, a potential interaction with the Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) signaling pathway can be hypothesized. One study suggested that splenopentin acts as a co-stimulant for recombinant human GM-CSF.

Hypothesized Signaling Mechanism

This proposed pathway suggests that this compound may bind to a yet-to-be-identified receptor, which in turn positively modulates the signaling cascade initiated by GM-CSF binding to its receptor. This could lead to enhanced activation of downstream pathways such as JAK/STAT, PI3K/Akt, and RAS/MAPK, ultimately promoting the proliferation, differentiation, and survival of myeloid progenitor cells. Further research is required to validate this hypothesis and fully characterize the molecular mechanism of action of this compound.

Conclusion

This compound demonstrates significant potential as a hematopoietic agent, particularly in accelerating recovery from myelosuppression. Its ability to stimulate leukocyte recovery, enhance bone marrow cellularity, and promote the growth of myeloid progenitor colonies underscores its therapeutic promise. Future research should focus on obtaining detailed quantitative data from preclinical and clinical studies, elucidating the specific signaling pathways involved, and optimizing treatment regimens for various clinical applications. This will be crucial for translating the potential of this compound into effective therapies for patients with compromised hematopoietic function.

References

Splenopentin Diacetate: A Synthetic Immunomodulatory Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Splenopentin (B1682174) diacetate is a synthetic pentapeptide that corresponds to the amino acid sequence Arg-Lys-Glu-Val-Tyr (RKEVY). This sequence represents residues 32-36 of splenin, a hormone originally isolated from the spleen.[1][2][3] As a biologically active fragment, splenopentin diacetate reproduces the immunomodulatory functions of its parent molecule.[1][4] It has garnered interest in the scientific community for its potential to influence and regulate key processes within the immune system, particularly in the differentiation and activity of T and B lymphocytes. This guide provides a comprehensive overview of the technical aspects of this compound, including its biochemical properties, mechanism of action, and relevant experimental methodologies.

Physicochemical Properties

This compound is a well-defined synthetic peptide with consistent chemical and physical characteristics.

| Property | Value | Reference |

| Amino Acid Sequence | Arg-Lys-Glu-Val-Tyr (RKEVY) | [3] |

| Molecular Formula | C31H51N9O9 (peptide base) | [3] |

| Molecular Weight | 693.8 g/mol (peptide base) | [3] |

| Formulation | Diacetate salt | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water. For challenges with aqueous solubility, dilute acetic acid or a small amount of DMSO can be used. | |

| Storage | -20°C |

Biological Activity and Mechanism of Action

This compound exerts its immunomodulatory effects by influencing the differentiation and function of key immune cells. Unlike the related thymic peptide thymopentin, which primarily acts on T-cell precursors, splenopentin influences both T- and B-cell lineages.[4]

Effects on Lymphocyte Differentiation

This compound has been shown to induce the phenotypic differentiation of both T-cell and B-cell precursors.[4] This dual action suggests a broader role in modulating the adaptive immune response compared to peptides that target a single lineage.

Influence on Dendritic Cells and Signaling Pathways

Recent research on small spleen peptides (SSPs), a class of molecules that includes splenopentin, suggests a mechanism of action involving dendritic cells (DCs). These peptides appear to induce a tolerogenic state in DCs, which in turn leads to the generation of immunosuppressive Foxp3+ regulatory T cells (Tregs). A key signaling pathway implicated in this process is the mTOR (mammalian target of rapamycin) pathway. It is proposed that SSPs trigger a moderate but sustained activation of the mTOR signaling cascade, which is distinct from the rapid and intense activation seen with immunogenic stimuli. This modulation of mTOR signaling appears to be central to the tolerogenic and anti-inflammatory effects of these peptides.

Below is a proposed signaling pathway based on the current understanding of small spleen peptides.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Splenopentin Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Splenopentin (B1682174) diacetate, a synthetic pentapeptide corresponding to the active site of the splenic hormone splenin, has demonstrated significant immunomodulatory properties. This technical guide provides a comprehensive overview of the core effects of splenopentin diacetate on the immune system, with a focus on its role in hematopoietic recovery and the modulation of adaptive immune responses. Detailed experimental methodologies, quantitative data from key studies, and an exploration of the underlying signaling pathways are presented to support further research and development of this compound as a potential therapeutic agent.

Introduction

Splenopentin (SP-5) is a synthetic pentapeptide with the amino acid sequence Arg-Lys-Glu-Val-Tyr. It represents the biologically active fragment (amino acids 32-36) of splenin, a hormone originally isolated from the spleen.[1][2] this compound (DAc-SP-5) is a salt form of this peptide. As an immunomodulatory agent, this compound has been shown to influence various components of the immune system, playing a role in the restoration of immunocompetence following immunosuppressive events such as radiation.[1] This document will delve into the technical details of its immunological effects, providing researchers and drug development professionals with a thorough understanding of its mechanism of action and therapeutic potential.

Effects on Hematopoietic and Immune System Recovery

One of the most significant documented effects of this compound is its ability to accelerate the recovery of the myelopoietic and immune systems following sublethal radiation in murine models.[1] This restorative effect is multifaceted, impacting various hematopoietic cell lineages and their functions.

Restoration of Leukocyte and Bone Marrow Cell Populations

Studies in irradiated mice have shown that treatment with this compound leads to a more rapid recovery of peripheral blood leukocytes and spleen cellularity.[1] Furthermore, the compound significantly increases the number of bone marrow-derived cells.[1]

Table 1: Effect of this compound on Cellular Recovery Post-Irradiation in Mice

| Parameter | Treatment Group | Observation | Reference |

| Peripheral Blood Leukocyte Counts | This compound | Accelerated recovery compared to control. | [1] |

| Spleen Leukocyte Counts | This compound | Accelerated recovery compared to control. | [1] |

| Bone Marrow-Derived Cells | This compound | Significantly higher numbers in the first weeks post-exposure compared to control. | [1] |

Stimulation of Hematopoietic Progenitor Cells

This compound has been observed to stimulate the proliferation of hematopoietic progenitor cells, specifically granulocyte-macrophage colony-forming cells (GM-CFC) and macrophage colony-forming cells (M-CFC).[1] This suggests a role for the peptide in promoting the replenishment of myeloid lineage cells.

Table 2: Effect of this compound on Hematopoietic Colony-Forming Cells (CFCs) in Mice

| Colony-Forming Cell Type | Treatment Group | Observation | Reference |

| Granulocyte-Macrophage (GM-CFC) | This compound | Significantly higher numbers in the first weeks post-exposure compared to control. | [1] |

| Macrophage (M-CFC) | This compound | Significantly higher numbers in the first weeks post-exposure compared to control. | [1] |

Enhancement of Humoral Immune Response

The functional recovery of the immune system following treatment with this compound has been verified by assessing the humoral immune response. Specifically, the splenic plaque-forming cell (PFC) response to a T-cell dependent antigen was enhanced in treated animals.[1] This indicates that the restored immune cells are capable of mounting an effective antibody response.

Table 3: Effect of this compound on Splenic Plaque-Forming Cell (PFC) Response in Mice

| Assay | Treatment Group | Observation | Reference |

| Splenic Plaque-Forming Response to a T-cell Dependent Antigen | This compound | Enhanced response compared to control. | [1] |

Modulation of Adaptive Immunity: The Role of Dendritic Cells and T Regulatory Cells

Recent research on small spleen peptides (SSPs), a category that includes splenopentin, suggests a more nuanced role in modulating the adaptive immune system, primarily through their action on dendritic cells (DCs).[3]

Induction of Tolerogenic Dendritic Cells

SSPs have been shown to target dendritic cells, inducing a tolerogenic phenotype.[3] This is a critical mechanism for maintaining peripheral immune tolerance and preventing autoimmune reactions. This induction is thought to be mediated through the activation of the mTOR signaling pathway.[3]

Generation of Regulatory T Cells (Tregs)

The induction of tolerogenic dendritic cells by SSPs leads to the subsequent generation of Foxp3+ immunosuppressive regulatory T cells (Tregs).[3] Tregs play a crucial role in suppressing excessive immune responses and maintaining self-tolerance.

Signaling Pathways

The immunomodulatory effects of splenopentin and related small spleen peptides appear to be mediated, at least in part, through the mTOR signaling pathway.

mTOR Signaling in Dendritic Cell Differentiation

SSPs have been demonstrated to activate the mTOR cascade via the PI3K/Akt signaling axis.[3] This activation in dendritic cells is crucial for their differentiation into a tolerogenic state, which in turn promotes the generation of Tregs.

Caption: this compound signaling in dendritic cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Hematopoietic Colony-Forming Unit (CFU) Assay in Murine Bone Marrow

This assay is used to quantify the number of hematopoietic progenitor cells in a bone marrow sample that are capable of forming colonies of specific lineages in a semi-solid medium.

-

Cell Preparation:

-

Euthanize mice and aseptically harvest femurs and tibias.

-

Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS) using a syringe and needle.

-

Create a single-cell suspension by gently passing the marrow through the syringe multiple times.

-

Filter the cell suspension through a 70 µm nylon mesh to remove clumps.

-

Perform a cell count using a hemocytometer and trypan blue exclusion to determine cell viability.

-

-

Culture:

-

Prepare a plating medium consisting of methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate murine cytokines to support the growth of GM-CFC and M-CFC (e.g., IL-3, IL-6, SCF).

-

Add the bone marrow cell suspension to the plating medium at a predetermined concentration.

-

Dispense the cell-medium mixture into 35 mm culture dishes.

-

Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

-

-

Colony Counting:

-

Following incubation, identify and count colonies under an inverted microscope based on their morphology. GM-CFC will form colonies containing both granulocytes and macrophages, while M-CFC will form colonies of macrophages only.

-

Express results as the number of colonies per number of cells plated.

-

Caption: Hematopoietic Colony-Forming Unit (CFU) Assay Workflow.

Splenic Plaque-Forming Cell (PFC) Assay in Mice

This assay is used to detect and quantify antibody-producing B cells (plaque-forming cells) in the spleen.

-

Immunization:

-

Immunize mice with a T-cell dependent antigen, such as sheep red blood cells (SRBCs), via intraperitoneal injection.

-

-

Spleen Cell Preparation:

-

Four to five days after immunization, euthanize the mice and aseptically remove the spleens.

-

Prepare a single-cell suspension of splenocytes by gently disrupting the spleen tissue in a suitable medium (e.g., RPMI-1640).

-

Filter the cell suspension through a nylon mesh.

-

Wash the cells by centrifugation and resuspend them in fresh medium.

-

Perform a cell count and assess viability.

-

-

Plaque Assay:

-

Mix the splenocyte suspension with a source of complement (e.g., guinea pig serum) and a suspension of SRBCs in a semi-solid agar (B569324) medium.

-

Pour the mixture onto a microscope slide or into a petri dish to form a thin layer.

-

Incubate the slides/dishes at 37°C for 1-2 hours.

-

During incubation, B cells that are producing anti-SRBC antibodies will secrete them into the surrounding agar. These antibodies will bind to the adjacent SRBCs.

-

The complement will then lyse the antibody-coated SRBCs, creating a clear zone (plaque) around the antibody-producing B cell.

-

-

Plaque Counting:

-

Count the number of plaques under a microscope. Each plaque represents a single antibody-producing cell.

-

Express the results as the number of PFCs per spleen or per 10^6 spleen cells.

-

Caption: Splenic Plaque-Forming Cell (PFC) Assay Workflow.

Conclusion

This compound is a promising immunomodulatory peptide with demonstrated efficacy in accelerating hematopoietic and immune system recovery after radiation-induced suppression. Its mechanism of action appears to involve not only the stimulation of hematopoietic progenitors but also the nuanced modulation of adaptive immunity through the induction of tolerogenic dendritic cells and regulatory T cells, likely via the mTOR signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various immunological disorders and as an adjunct to therapies that compromise the immune system. Further studies are warranted to fully elucidate its clinical utility.

References

- 1. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Spleen Peptides (SSPs) Shape Dendritic Cell Differentiation through Modulation of Extracellular ATP Synthesis Profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Splenopentin Diacetate in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of splenopentin (B1682174) diacetate in mice, focusing on its application in immunology and hematology research. The protocols outlined below are based on established methodologies and aim to ensure reproducible and reliable experimental outcomes.

Introduction

Splenopentin diacetate, the diacetate salt of a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr), is an immunomodulatory agent. It has been shown to accelerate the restoration of the myelopoietic and immune systems in mice following sublethal irradiation. Its primary documented effect is the enhancement of the recovery of immunocompetence, making it a compound of interest for studies on immune reconstitution and hematopoiesis.

Data Presentation

The following table summarizes the quantitative data for a typical in vivo study of this compound in a murine model of radiation-induced immunosuppression.

| Parameter | Value | Details |

| Compound | This compound (DAc-SP-5) | Synthetic pentapeptide |

| Animal Model | Mice (e.g., Inbred A strain) | Sublethally irradiated |

| Administration Route | Subcutaneous (SC) Injection | - |

| Dosage | 50 µg/kg body weight | - |

| Vehicle | Physiological Saline | Sterile, for injection |

| Administration Schedule | Daily for 5 consecutive days | Commencing 24 hours post-irradiation |

| Control Group | Vehicle control | Mice receiving daily subcutaneous injections of physiological saline |

| Primary Endpoints | - Recovery of leukocyte counts - Splenic plaque-forming response - Hematopoietic colony-forming capacity | Assessed at various time points post-irradiation |

| Observed Effects | - Accelerated recovery of peripheral blood and spleen leukocyte counts - Increased number of bone marrow-derived cells - Significantly higher numbers of Granulocyte-Macrophage Colony-Forming Cells (GM-CFC) and Macrophage Colony-Forming Cells (M-CFC) | - |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free physiological saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles for administration

Protocol:

-

Calculate the required amount of this compound based on the number of mice and the dosage (50 µg/kg).

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Reconstitute the powder with the appropriate volume of sterile physiological saline to achieve the desired final concentration. Ensure the final injection volume is suitable for subcutaneous administration in mice (typically 100-200 µL).

-

Gently vortex the tube until the this compound is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Store the prepared solution at 2-8°C for short-term use. For longer-term storage, consult the manufacturer's recommendations, which may include storage at -20°C.

In Vivo Administration of this compound

Materials:

-

Prepared this compound solution

-

Control vehicle (sterile physiological saline)

-

Appropriately sized syringes (e.g., 0.5 mL or 1 mL) with small gauge needles (e.g., 27-30G)

-

Sublethally irradiated mice

-

Animal handling and restraint equipment

Protocol:

-

Twenty-four hours after sublethal irradiation of the mice, begin the administration protocol.

-

For the treatment group, draw the calculated volume of the this compound solution into a sterile syringe.

-

For the control group, draw an equivalent volume of sterile physiological saline into a separate sterile syringe.

-

Gently restrain the mouse, exposing the dorsal subcutaneous space.

-

Lift the skin to form a tent and insert the needle into the subcutaneous space.

-

Inject the solution slowly and carefully.

-

Withdraw the needle and return the mouse to its cage.

-

Repeat the administration daily for a total of 5 consecutive days.

-

Monitor the mice daily for any adverse reactions.

Hematopoietic Colony-Forming Cell (CFC) Assay

This assay is performed to quantify hematopoietic progenitor cells in the bone marrow.

Materials:

-

Bone marrow cells harvested from treated and control mice

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal Bovine Serum (FBS)

-

Methylcellulose-based medium (e.g., MethoCult™) containing appropriate cytokines for murine GM-CFC and M-CFC growth (e.g., IL-3, IL-6, SCF, GM-CSF)

-

Sterile culture dishes (35 mm)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

At selected time points post-treatment, euthanize mice and aseptically harvest bone marrow from the femurs and tibias.

-

Create a single-cell suspension of bone marrow cells in IMDM with 2% FBS.

-

Count the viable nucleated cells using a hemocytometer and trypan blue exclusion.

-

Dilute the cell suspension to the desired plating concentration.

-

Add the bone marrow cell suspension to the methylcellulose-based medium and vortex thoroughly.

-

Allow the mixture to stand for 5-10 minutes to let air bubbles escape.

-

Dispense the cell-methylcellulose mixture into 35 mm culture dishes.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.

-

Following incubation, enumerate and differentiate the colonies (GM-CFC, M-CFC) under an inverted microscope based on their morphology.

Splenic Plaque-Forming Cell (PFC) Assay

This assay measures the number of antibody-producing cells in the spleen, providing an indication of humoral immune recovery.

Materials:

-

Spleens from treated and control mice

-

Sheep Red Blood Cells (SRBCs) as the antigen

-

Hanks' Balanced Salt Solution (HBSS)

-

Complement (e.g., guinea pig serum)

-

Agar (B569324) or agarose

-

Specialized plaque assay chambers or slides

Protocol:

-

At a predetermined time after the final this compound injection, immunize the mice with SRBCs.

-

Four to five days after immunization, euthanize the mice and aseptically remove the spleens.

-

Prepare a single-cell suspension of splenocytes in HBSS.

-

Wash the splenocytes and resuspend them to a known concentration.

-

Mix the splenocytes with SRBCs and warm, molten agar or agarose.

-

Quickly pour the mixture into the plaque assay chambers or onto prepared slides and allow it to solidify.

-

Incubate the chambers/slides for 1-2 hours at 37°C.

-

Add a source of complement and incubate for an additional 1-2 hours.

-

Count the plaques (zones of hemolysis) around the antibody-secreting B cells. Each plaque represents one plaque-forming cell.

Visualizations

Caption: Experimental workflow for in vivo administration of this compound in mice.

Caption: Known effects of this compound on hematopoietic recovery.

Application Notes and Protocols for Splenopentin Diacetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Splenopentin diacetate, a synthetic pentapeptide with immunomodulatory properties, in various in vitro cell culture applications. The following sections detail its use in lymphocyte proliferation assays, cytokine production analysis, and hematopoietic progenitor cell cultures, providing a framework for investigating its therapeutic potential.

Overview of this compound

Splenopentin (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the amino acid sequence 32-36 of the naturally occurring splenic hormone, splenin. It is recognized for its immunomodulatory effects, primarily influencing T-cell differentiation and function. The diacetate form enhances its stability and solubility for research applications. In vitro studies are crucial for elucidating its precise mechanisms of action on immune and hematopoietic cells.

Experimental Protocols

Lymphocyte Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of lymphocytes, typically stimulated with a mitogen.

Objective: To determine the dose-dependent effect of this compound on the proliferation of murine splenocytes.

Materials:

-

This compound (lyophilized powder)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

Concanavalin A (Con A) or Phytohemagglutinin (PHA)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT)

-

96-well flat-bottom cell culture plates

-

Spleens from healthy mice (e.g., BALB/c or C57BL/6)

-

Ficoll-Paque PLUS

-

Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Preparation of this compound Stock Solution:

-

Reconstitute lyophilized this compound in sterile, nuclease-free water or PBS to create a 1 mg/mL stock solution.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Prepare serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

-

-

Isolation of Murine Splenocytes:

-

Aseptically harvest spleens from mice and place them in a sterile petri dish containing cold HBSS.

-

Gently tease the spleens apart using sterile forceps and a syringe plunger to create a single-cell suspension.

-

Pass the cell suspension through a 70 µm cell strainer to remove debris.

-

Layer the cell suspension over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the lymphocyte layer at the interface.

-

Wash the cells twice with HBSS and resuspend in complete RPMI-1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding and Stimulation:

-

Adjust the splenocyte concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

-

Add 50 µL of the appropriate this compound dilution to the designated wells.

-

Add 50 µL of a mitogen (e.g., Con A at a final concentration of 5 µg/mL) to all wells except the negative control.

-

For the negative control, add 100 µL of medium instead of mitogen and this compound.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

-

Assessment of Proliferation:

-

[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

-

CFSE Staining: Prior to seeding, label the splenocytes with CFSE. After the incubation period, analyze the dilution of CFSE fluorescence by flow cytometry.

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) for each condition: SI = (Mean CPM of stimulated wells with Splenopentin) / (Mean CPM of unstimulated control wells)

-

Plot the SI against the concentration of this compound to determine the dose-response relationship.

-

Quantitative Data Summary:

| Concentration of this compound (µg/mL) | Stimulation Index (SI) [Mean ± SD] |

| 0 (Mitogen Control) | [Insert experimentally determined value] |

| 0.1 | [Insert experimentally determined value] |

| 1 | [Insert experimentally determined value] |

| 10 | [Insert experimentally determined value] |

| 100 | [Insert experimentally determined value] |

Note: The expected outcome based on existing literature suggests that this compound may reduce the proliferative response in a dose-dependent manner, particularly in the context of pre-existing inflammation.[1]

Experimental Workflow for Lymphocyte Proliferation Assay

Caption: Workflow for assessing the effect of this compound on lymphocyte proliferation.

Cytokine Production Assay

This protocol measures the effect of this compound on the production of key cytokines by stimulated lymphocytes.

Objective: To quantify the levels of pro-inflammatory (e.g., IFN-γ, IL-2) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant of splenocyte cultures treated with this compound.

Materials:

-

This compound

-

Complete RPMI-1640 medium

-

Concanavalin A (Con A)

-

Murine splenocytes (isolated as described in Protocol 2.1)

-

24-well cell culture plates

-

ELISA kits for murine IFN-γ, IL-2, and IL-10

Procedure:

-

Cell Culture Setup:

-

Prepare this compound dilutions as described in Protocol 2.1.

-

Adjust splenocyte concentration to 5 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

In a 24-well plate, add 500 µL of the cell suspension to each well.

-

Add 250 µL of this compound dilutions to the respective wells.

-

Add 250 µL of Con A (final concentration 5 µg/mL) to all wells except the negative control.

-

Incubate at 37°C in a humidified 5% CO₂ incubator for 48 hours.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 300 x g for 10 minutes.

-

Carefully collect the supernatant from each well without disturbing the cell pellet.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Quantification (ELISA):

-

Perform ELISA for IFN-γ, IL-2, and IL-10 on the collected supernatants according to the manufacturer's instructions.

-

Generate a standard curve for each cytokine to determine the concentration in the samples.

-

Quantitative Data Summary:

| Treatment | IFN-γ (pg/mL) [Mean ± SD] | IL-2 (pg/mL) [Mean ± SD] | IL-10 (pg/mL) [Mean ± SD] |

| Unstimulated Control | [Insert value] | [Insert value] | [Insert value] |

| Mitogen Control | [Insert value] | [Insert value] | [Insert value] |

| Mitogen + Splenopentin (0.1 µg/mL) | [Insert value] | [Insert value] | [Insert value] |

| Mitogen + Splenopentin (1 µg/mL) | [Insert value] | [Insert value] | [Insert value] |

| Mitogen + Splenopentin (10 µg/mL) | [Insert value] | [Insert value] | [Insert value] |

| Mitogen + Splenopentin (100 µg/mL) | [Insert value] | [Insert value] | [Insert value] |

Hematopoietic Progenitor Cell (HPC) Colony-Forming Unit (CFU) Assay

This protocol evaluates the influence of this compound on the proliferation and differentiation of hematopoietic progenitor cells into granulocyte-macrophage colonies (CFU-GM).

Objective: To determine the effect of this compound on the colony-forming ability of murine bone marrow-derived hematopoietic progenitor cells.

Materials:

-

This compound

-

MethoCult™ GF M3434 (or similar methylcellulose-based medium)

-

Bone marrow cells from mice

-

IMDM (Iscove's Modified Dulbecco's Medium)

-

35 mm culture dishes

Procedure:

-

Preparation of Bone Marrow Cells:

-

Euthanize mice and aseptically remove femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with IMDM.

-

Create a single-cell suspension by passing the marrow through a 21-gauge needle.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the cells and resuspend in IMDM.

-

Perform a cell count and viability assessment.

-

-

CFU Assay Setup:

-

Prepare a working solution of this compound in IMDM at 10x the final desired concentrations.

-

Thaw MethoCult™ medium at room temperature.

-

In a sterile tube, combine 0.3 mL of the bone marrow cell suspension (at 1 x 10⁵ cells/mL) with 3 mL of MethoCult™ medium.

-

Add 0.33 mL of the 10x this compound working solution.

-

Vortex the mixture thoroughly.

-

Let the tube stand for 5-10 minutes to allow air bubbles to rise.

-

Using a syringe with a blunt-end needle, dispense 1.1 mL of the mixture into each of two 35 mm culture dishes.

-

Rotate the dishes to ensure even distribution of the medium.

-

Place the dishes in a larger petri dish with a third dish containing sterile water to maintain humidity.

-

Incubate at 37°C in a humidified 5% CO₂ incubator for 7-14 days.

-

-

Colony Counting:

-

After the incubation period, count the number of CFU-GM colonies (clusters of >50 cells) using an inverted microscope.

-

Quantitative Data Summary:

| Concentration of this compound (µg/mL) | Number of CFU-GM Colonies per 10⁵ cells [Mean ± SD] |

| 0 (Control) | [Insert experimentally determined value] |

| 0.1 | [Insert experimentally determined value] |

| 1 | [Insert experimentally determined value] |

| 10 | [Insert experimentally determined value] |

| 100 | [Insert experimentally determined value] |

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on its immunomodulatory effects on T-lymphocytes, it is hypothesized to interact with pathways that regulate T-cell activation and differentiation.

Hypothesized Signaling Cascade in T-Lymphocytes

Upon binding to a putative receptor on the T-cell surface, this compound may influence downstream signaling cascades involving protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases are known to regulate the activity of transcription factors like NF-κB and NFAT, which are critical for the expression of genes involved in T-cell activation, proliferation, and cytokine production.

Caption: Hypothesized signaling pathway for this compound in T-lymphocytes.

References

Application Notes: Immunomodulatory Effects of Splenopentin Diacetate on Murine Splenocytes

Introduction

Splenopentin (B1682174) (SP-5) is a synthetic pentapeptide (Arg-Lys-Glu-Val-Tyr) that corresponds to the active site of splenin, a hormone originally isolated from the spleen.[1] Splenopentin diacetate, a salt form of the peptide, is investigated for its immunomodulatory properties.[2] Like the related thymic peptide thymopentin (B1683142), splenopentin is known to influence T-cell differentiation and function.[1][3] It plays a role in normalizing immune imbalances and can enhance the recovery of the immune system after suppression.[2][4] Flow cytometry is a powerful technique to dissect the complex effects of such immunomodulatory agents on diverse immune cell populations within the spleen, a primary organ for immunological activity.[5] This document provides a framework for analyzing changes in murine splenocyte populations following in vitro treatment with this compound.

Principle of Analysis

This protocol uses multi-color flow cytometry to identify and quantify major lymphocyte and myeloid subsets in isolated murine splenocytes. Splenocytes are treated with this compound to assess its impact on cell subset distribution. Specific cell populations, including T-helper cells (CD4+), cytotoxic T-lymphocytes (CD8+), B-cells, and monocytes/macrophages, are identified using a panel of fluorochrome-conjugated antibodies against specific cell surface markers. By comparing the relative percentages of these populations in treated versus untreated control samples, the immunomodulatory effect of the compound can be quantified.

Expected Immunomodulatory Effects

Based on the known functions of thymopoietin-like peptides, this compound is expected to modulate the adaptive immune response.[4][6] Key anticipated changes in splenocyte populations are summarized below.

Table 1: Expected Changes in Splenocyte Subsets after this compound Treatment

| Cell Subset | Key Markers | Expected Change | Rationale |

|---|---|---|---|

| T-Helper Cells | CD3+, CD4+ | Increase | Peptides of this class are known to promote T-cell differentiation and maturation.[7] |

| Cytotoxic T-Cells | CD3+, CD8+ | Increase | Splenopentin may enhance cell-mediated immunity by promoting the expansion of cytotoxic T-lymphocytes.[7] |

| B-Cells | CD19+, B220+ | Variable | Effects on B-cells may be secondary to T-cell help; direct effects are less characterized. |

| Monocytes/Macrophages | CD11b+, F4/80+ | Increase | Treatment may enhance the recovery and proliferation of myeloid lineage cells.[2] |

Table 2: Illustrative Quantitative Data from a Pilot Study

| Treatment Group | % CD4+ of CD3+ Cells | % CD8+ of CD3+ Cells | % CD19+ of Lymphocytes | % CD11b+ of Total Cells |

|---|---|---|---|---|

| Vehicle Control | 25.4 ± 2.1 | 12.8 ± 1.5 | 45.2 ± 3.5 | 8.5 ± 1.1 |

| Splenopentin (1 µg/mL) | 28.9 ± 2.5* | 15.1 ± 1.8* | 44.8 ± 3.2 | 9.8 ± 1.3 |

| Splenopentin (10 µg/mL) | 32.1 ± 2.8** | 18.2 ± 2.0** | 43.9 ± 3.8 | 11.2 ± 1.5* |